6-(Furan-3-yl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: is a complex organic compound that features a pyrimidinone core substituted with a furan ring and a hydroxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Substitution with Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated pyrimidinone intermediate.
Introduction of Hydroxynaphthalene Moiety: The hydroxynaphthalene group can be attached through a Friedel-Crafts acylation reaction, where the naphthalene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or light-emitting materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
Comparison with Similar Compounds
6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: can be compared with other similar compounds such as:
6-(Furan-3-yl)-2-phenylpyrimidin-4(1H)-one: Lacks the hydroxynaphthalene moiety, which may result in different biological activity and physical properties.
2-(6-Hydroxynaphthalen-2-yl)-6-methylpyrimidin-4(1H)-one: Substitution of the furan ring with a methyl group, potentially altering its reactivity and application.
6-(Thiophen-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: Replacement of the furan ring with a thiophene ring, which may affect its electronic properties and interactions.
The uniqueness of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one lies in its combination of the furan ring and hydroxynaphthalene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651723-59-0 |
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Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H12N2O3/c21-15-4-3-11-7-13(2-1-12(11)8-15)18-19-16(9-17(22)20-18)14-5-6-23-10-14/h1-10,21H,(H,19,20,22) |
InChI Key |
BKOULDHTRBGGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=NC(=CC(=O)N3)C4=COC=C4 |
Origin of Product |
United States |
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